5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1694276-99-7
Cat. No.: VC5076246
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1694276-99-7 |
---|---|
Molecular Formula | C7H9FN2O2 |
Molecular Weight | 172.159 |
IUPAC Name | 5-fluoro-1-propan-2-ylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | MCWWNHCOEUXJLJ-UHFFFAOYSA-N |
SMILES | CC(C)N1C(=C(C=N1)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is defined by a pyrazole ring substituted with fluorine at the 5-position, a carboxylic acid group at the 4-position, and an isopropyl group at the 1-position. The SMILES notation succinctly represents this arrangement, highlighting the connectivity of the substituents . The InChIKey further facilitates precise chemical identification and database retrieval .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 172.16 g/mol | |
SMILES | CC(C)N1C(=C(C=N1)F)C(=O)O | |
InChIKey | JQISSORYGWTWPH-UHFFFAOYSA-N | |
Topological Polar Surface Area | 55.12 Ų |
Crystallographic Insights
While direct crystallographic data for this specific compound is absent in the provided sources, analogous pyrazole-carboxylic acid derivatives exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their structures. For example, the related compound 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes in the space group with lattice parameters , and . Such data suggest that 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may similarly form hydrogen bonds via its carboxylic acid and fluorine groups, influencing its solid-state packing .
Physicochemical Properties
Stability and Solubility
The compound’s fluorine and carboxylic acid groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in non-polar solvents. The pKa of the carboxylic acid group is expected to be ~4.5–5.0, aligning with typical pyrazole-carboxylic acids .
Thermal Properties
While specific melting or boiling points are unavailable, related compounds like ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate decompose above 200°C, indicating that the title compound may exhibit similar thermal stability .
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